

# Spectroscopic Profile of 2-Iodobenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: **2-Iodobenzophenone**

Cat. No.: **B1349951**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Iodobenzophenone** (CAS No. 25187-00-2), a valuable building block in organic synthesis and drug discovery. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in a research and development setting.

## Chemical Structure and Properties

**2-Iodobenzophenone**, also known as (2-iodophenyl)(phenyl)methanone, possesses the molecular formula  $C_{13}H_9IO$  and a molecular weight of 308.12 g/mol. Its structure consists of a benzoyl group attached to an iodinated phenyl ring at the ortho position.

Table 1: Physicochemical Properties of **2-Iodobenzophenone**

Property	Value
CAS Number	25187-00-2
Molecular Formula	C <sub>13</sub> H <sub>9</sub> IO
Molecular Weight	308.12 g/mol
IUPAC Name	(2-iodophenyl)(phenyl)methanone
Synonyms	2-Iodobenzophenone
Physical Form	Solid or semi-solid
Storage	Keep in a dark place, sealed in dry, room temperature. <a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Iodobenzophenone**. These predictions are based on the analysis of structurally similar compounds, such as (2-chlorophenyl)(phenyl)methanone and (3-chlorophenyl)(phenyl)methanone, and established principles of NMR spectroscopy.[\[2\]](#)

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data for **2-Iodobenzophenone**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.85 - 7.75	m	3H	Aromatic H
7.65 - 7.55	m	2H	Aromatic H
7.50 - 7.40	m	4H	Aromatic H

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Iodobenzophenone**

Chemical Shift ( $\delta$ , ppm)	Assignment
196.5	C=O
141.0	Aromatic C-I
138.0	Aromatic C
133.5	Aromatic CH
131.0	Aromatic CH
130.0	Aromatic CH
129.0	Aromatic CH
128.5	Aromatic CH
94.0	Aromatic C-I

## Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of **2-Iodobenzophenone** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
  - Acquisition Parameters: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher field NMR spectrometer.

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters: A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope. Use a spectral width of approximately 220 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).



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**Figure 1:** Experimental workflow for NMR spectroscopy.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for **2-Iodobenzophenone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1670 - 1650	Strong	C=O (ketone) stretch
1600 - 1450	Medium to Strong	Aromatic C=C ring stretch
~1280	Medium	C-C(=O)-C stretch
~550	Medium to Weak	C-I stretch

## Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of solid **2-Iodobenzophenone** directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record a background spectrum of the empty ATR accessory.
  - Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm<sup>-1</sup>.



[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for FT-IR spectroscopy.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

**Table 5: Predicted Mass Spectrometry Data for 2-Iodobenzophenone**

m/z	Interpretation
308	$[M]^+$ (Molecular Ion)
231	$[M - C_6H_5]^+$ (Loss of phenyl group)
181	$[M - I]^+$ (Loss of iodine radical)
152	$[C_{12}H_8]^+$
127	$[I]^+$
105	$[C_6H_5CO]^+$ (Benzoyl cation)
77	$[C_6H_5]^+$ (Phenyl cation)

## Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

- Sample Introduction: Introduce a small amount of **2-Iodobenzophenone** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ( $[M]^+$ ).

- Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.



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**Figure 3:** Experimental workflow for mass spectrometry.

This guide provides a foundational set of spectroscopic data and experimental protocols for **2-Iodobenzophenone**. Researchers are encouraged to use this information as a starting point for their own analytical work and to consult the primary literature for more detailed studies.

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## References

- 1. (2-Iodophenyl)(phenyl)methanone | 25187-00-2 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
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